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Compound of Interest

Compound Name: Piperidine-1-carboximidamide

Cat. No.: B1295648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectroscopic methodologies

used to characterize Piperidine-1-carboximidamide, a key guanidine derivative. As a

molecule of interest in medicinal chemistry and materials science, a thorough understanding of

its structural and electronic properties is paramount.[1][2] This document, authored from the

perspective of a Senior Application Scientist, delves into the practical and theoretical aspects of

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass

spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, offering field-proven insights

into experimental design and data interpretation.

Molecular Structure and Conformation
Piperidine-1-carboximidamide, with the chemical formula C₆H₁₃N₃, consists of a piperidine

ring bonded to a carboximidamide (guanidine) group.[3][4] X-ray crystallography studies have

confirmed that the piperidine ring adopts a stable chair conformation.[3][4] The guanidine

moiety exhibits partial double bond character in the C=N bond (1.3090 Å) and single bond

character in the C-N bonds (1.3640 Å and 1.3773 Å).[3][4] This delocalization of electrons in

the CN₃ unit is a hallmark of guanidine derivatives and significantly influences their

spectroscopic behavior.
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For Piperidine-1-carboximidamide, both ¹H and ¹³C NMR provide

unambiguous evidence for its molecular framework.

¹H NMR Spectroscopy
The proton NMR spectrum of Piperidine-1-carboximidamide reveals the distinct chemical

environments of the protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Piperidine-1-carboximidamide in

a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Spectrometer: 400 MHz or higher field strength for better resolution.

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform Fourier

transformation, phase correction, and baseline correction.

¹H NMR Spectral Data of Piperidine-1-carboximidamide in CD₃CN[3]
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

1.60–1.64 multiplet 6H
-CH₂- (C3, C4, C5 of

piperidine)

3.38–3.42 multiplet 4H
-CH₂- (C2, C6 of

piperidine)

5.85 singlet 1H -NH-

6.19 singlet 2H -NH₂

Interpretation:

The signals in the aliphatic region (1.60-1.64 and 3.38-3.42 ppm) are characteristic of the

piperidine ring protons. The downfield shift of the protons at the C2 and C6 positions is due

to their proximity to the electron-withdrawing guanidine group.

The broad singlets at 5.85 and 6.19 ppm are assigned to the NH and NH₂ protons of the

guanidine group, respectively. Their broadness is often due to quadrupole broadening from

the ¹⁴N nucleus and chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument Setup:

Spectrometer: 100 MHz or higher.

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.
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Data Acquisition & Processing: Similar to ¹H NMR.

¹³C NMR Spectral Data of Piperidine-1-carboximidamide in CD₃CN[3]

Chemical Shift (δ, ppm) Assignment

23.2 -CH₂- (C4 of piperidine)

24.7 -CH₂- (C3, C5 of piperidine)

46.5 -CH₂- (C2, C6 of piperidine)

157.4 C=N (Guanidine carbon)

Interpretation:

The three signals in the aliphatic region correspond to the three distinct carbon environments

in the piperidine ring.

The most downfield signal at 157.4 ppm is characteristic of the guanidine carbon, which is

significantly deshielded due to its bonding to three nitrogen atoms.[3]

Sample Preparation Data Acquisition Data Processing & Analysis
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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
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Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrument Setup:

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Data Acquisition: Record the spectrum.

Key IR Absorption Bands for Piperidine-1-carboximidamide

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 N-H stretching -NH and -NH₂

3000-2800 C-H stretching Aliphatic (piperidine)

~1650 C=N stretching Guanidine

~1600 N-H bending -NH₂

~1450 C-H bending Aliphatic (piperidine)

Interpretation:

The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching

vibrations of the primary and secondary amines in the guanidine group.[1]

The strong absorption around 1650 cm⁻¹ is indicative of the C=N stretching vibration of the

guanidine moiety.
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The absorptions in the 3000-2800 cm⁻¹ and ~1450 cm⁻¹ regions correspond to the C-H

stretching and bending vibrations of the piperidine ring, respectively.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio of ions. It provides information about the molecular weight and elemental composition of a

compound.

Experimental Protocol: Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for

polar molecules like Piperidine-1-carboximidamide and will likely produce the protonated

molecular ion [M+H]⁺.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is

recommended for accurate mass determination.

Data Acquisition: Acquire the mass spectrum.

Expected Mass Spectrum of Piperidine-1-carboximidamide

m/z Ion

128.1182 [M+H]⁺

Interpretation:

The molecular weight of Piperidine-1-carboximidamide (C₆H₁₃N₃) is 127.19 g/mol .[3]

In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule

[M+H]⁺ at an m/z of approximately 128.1182.

High-resolution mass spectrometry can confirm the elemental composition of the molecule.
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Sample Preparation Analysis Data Output

Dissolve Sample Ionization (ESI) Mass Analyzer Detection Mass Spectrum
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Caption: A simplified workflow for mass spectrometry analysis.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

While the piperidine ring itself does not have a significant chromophore in the UV-Vis region,

the guanidine group can exhibit absorption at shorter wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of Piperidine-1-carboximidamide in a UV-

transparent solvent (e.g., ethanol, water).

Instrument Setup:

Spectrometer: Dual-beam UV-Vis spectrophotometer.

Scan Range: 200-400 nm.

Blank: Use the solvent as a blank.

Data Acquisition: Record the absorbance spectrum.

Expected UV-Vis Spectrum:

Piperidine-1-carboximidamide is expected to have a weak absorption band in the low UV

region (around 200-220 nm) due to the n → σ* and π → π* transitions of the guanidine

group. The lack of an extended conjugated system means no significant absorption in the

visible region.
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Conclusion
The comprehensive spectroscopic characterization of Piperidine-1-carboximidamide through

NMR, IR, and mass spectrometry provides a detailed and unambiguous confirmation of its

molecular structure. Each technique offers complementary information, and together they form

a robust analytical workflow for the identification and quality control of this important guanidine

derivative. The insights gained from these spectroscopic methods are crucial for its application

in research and development, particularly in the fields of medicinal chemistry and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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